1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of substituted phenylhydrazine with 2-(ethoxymethylene) malononitrile, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve heating in ethanol at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of CDKs, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar synthetic routes and applications.
Uniqueness
1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
CAS No. |
59361-49-8 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c14-10-3-5-11(6-4-10)17-12-9(2-1-7-15-12)8-16-13(17)18/h1-7H,8H2,(H,16,18) |
InChI Key |
BVAPQRBJGLJDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CC=C2)N(C(=O)N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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